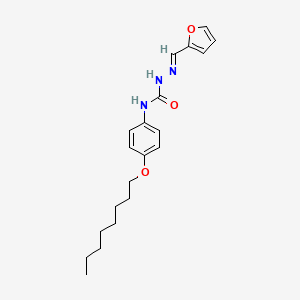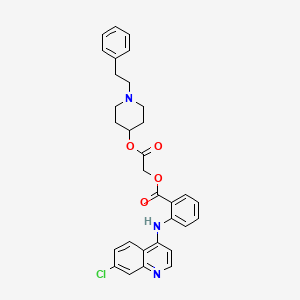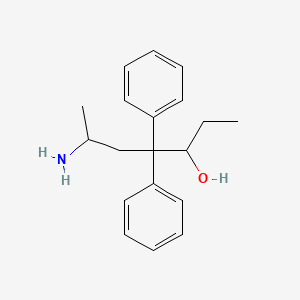
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in organic synthesis, agrochemistry, and drug discovery
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the desired semicarbazide .
Industrial Production Methods
Industrial production of semicarbazides typically involves the use of N-substituted carbamoyl chlorides, which are derived from phosgene or triphosgene. These reagents are effective but pose handling challenges due to their toxicity. Alternatively, ethyl, phenyl, or p-nitrophenyl carbamates synthesized from corresponding carbonates or chloroformates provide a safer and more convenient approach .
化学反応の分析
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
科学的研究の応用
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Semicarbazide: A simpler analog without the furfurylidene and p-octyloxyphenyl groups.
Semicarbazone: A related compound with a different functional group.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness
The presence of the furfurylidene and p-octyloxyphenyl groups enhances its reactivity and biological activity compared to simpler semicarbazides .
特性
CAS番号 |
119034-05-8 |
|---|---|
分子式 |
C20H27N3O3 |
分子量 |
357.4 g/mol |
IUPAC名 |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-octoxyphenyl)urea |
InChI |
InChI=1S/C20H27N3O3/c1-2-3-4-5-6-7-14-25-18-12-10-17(11-13-18)22-20(24)23-21-16-19-9-8-15-26-19/h8-13,15-16H,2-7,14H2,1H3,(H2,22,23,24)/b21-16+ |
InChIキー |
FSJMAPZHHWWEOY-LTGZKZEYSA-N |
異性体SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















